molecular formula C27H28BrN3O4 B15088025 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 339322-17-7

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B15088025
CAS No.: 339322-17-7
M. Wt: 538.4 g/mol
InChI Key: LFGVKYWNZAPQAR-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative with a complex substitution pattern that includes:

  • 4-Bromophenyl substituent: Introduces steric bulk and electron-withdrawing effects.
  • 7,7-Dimethyl groups: Provide conformational rigidity to the hexahydroquinoline core.
  • 5-Oxo moiety: Contributes to polarity and hydrogen-bond acceptor capacity.
  • 3-Carbonitrile: Modifies electron density and serves as a hydrogen-bond acceptor.

Its synthesis likely involves multicomponent reactions under microwave or solvent-mediated conditions, as seen in analogous systems .

Properties

CAS No.

339322-17-7

Molecular Formula

C27H28BrN3O4

Molecular Weight

538.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H28BrN3O4/c1-27(2)12-19-24(20(32)13-27)23(15-10-21(33-3)25(35-5)22(11-15)34-4)18(14-29)26(30)31(19)17-8-6-16(28)7-9-17/h6-11,23H,12-13,30H2,1-5H3

InChI Key

LFGVKYWNZAPQAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.

    Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a Friedel-Crafts acylation reaction, where a trimethoxybenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Cyclization and Amination: The final step involves cyclization and amination to form the desired quinolinecarbonitrile structure.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the quinolinecarbonitrile core into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, Lewis acids), and varying temperatures and pressures depending on the specific reaction.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound ID & Source R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 4) R<sup>3</sup> (Position 7) Key Features
Target Compound 4-Bromophenyl 3,4,5-Trimethoxyphenyl 7,7-Dimethyl High lipophilicity; electron-rich aromatic systems.
4-Bromophenyl 4-(Methylsulfanyl)phenyl Thioether group enhances metabolic stability.
Phenyl 3,4,5-Trimethoxyphenyl Lacks conformational rigidity (no dimethyl groups).
4-Chlorophenyl 4-(Dimethylamino)phenyl Electron-donating dimethylamino group increases solubility.
2-Methyl-5-nitrophenyl 2,5-Dimethylthiophen-3-yl Nitro group introduces strong electron-withdrawing effects.

Electronic and Steric Effects

  • Aromatic Substituents: The 3,4,5-trimethoxyphenyl group in the target compound and provides electron-donating methoxy groups, facilitating π-stacking interactions. Halogenated Aromatics: The 4-bromophenyl (target) and 4-chlorophenyl ( ) groups differ in steric bulk (Br > Cl) and electronegativity, which may influence receptor binding kinetics.

Hypothesized Bioactivity

  • Anticancer Activity : The 3,4,5-trimethoxyphenyl moiety is common in tubulin inhibitors (e.g., combretastatins) .
  • Antimicrobial Effects : Thioether and nitro groups ( ) are associated with antibacterial properties.

Biological Activity

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound known for its potential biological activities. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article synthesizes available research findings on the biological activity of this compound.

  • Molecular Formula : C23H21BrN4O
  • Molecular Weight : 449.34 g/mol
  • CAS Number : 311332-85-1

Biological Activity Overview

The compound has been studied for its anticancer properties and potential therapeutic applications in various diseases. Below are the key areas of biological activity:

1. Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer effects. The specific compound has shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
HCT116 (Colorectal Cancer)2.6 ± 0.2
MCF-7 (Breast Cancer)2.13 ± 0.80
SiHa (Cervical Cancer)<6.52
PC-3 (Prostate Cancer)<6.52

These findings suggest that the compound exhibits selective cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

The mechanism by which this compound exerts its anticancer effects involves modulation of key cellular pathways:

  • p53 Activation : The compound has been linked to the activation of the p53 tumor suppressor pathway, which plays a crucial role in regulating the cell cycle and inducing apoptosis in cancer cells .

3. In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cell growth in various cancer cell lines through mechanisms such as:

  • Inducing apoptosis.
  • Inhibiting tubulin polymerization.

Table 2: Summary of In Vitro Studies

CompoundCell LineAssay TypeResult
2-Amino CompoundMCF-7MTT AssayIC50 = 2.13 ± 0.80 µM
Derivative AHCT116SRB AssayGI50 = 0.09 µM
Derivative BSiHaMTT AssayIC50 < 6.52 µM

Case Studies

Several case studies have highlighted the efficacy of similar compounds derived from quinoline structures:

  • Study on Chalcones and Diarylpentanoids : Investigated the growth inhibitory activity of various analogues and found that structural modifications significantly impacted their selectivity and potency against cancer cells .
  • Molecular Docking Studies : These studies have shown how structural features influence binding affinity to target proteins involved in cancer progression .

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